molecular formula C21H22N4O2 B2811201 4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide CAS No. 2418663-14-4

4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide

Cat. No.: B2811201
CAS No.: 2418663-14-4
M. Wt: 362.433
InChI Key: JFOYAJZJIXDODO-UHFFFAOYSA-N
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Description

4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, an aziridine ring, and a benzamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of 1-methylpyrazole, which can be achieved through the reaction of hydrazine with acetylacetone.

    Aziridine Ring Formation: The aziridine ring is formed by reacting an appropriate epoxide with an amine under basic conditions.

    Coupling Reactions: The final step involves coupling the pyrazole and aziridine intermediates with a benzamide derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols can open the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aziridine derivatives.

Scientific Research Applications

4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide involves its interaction with specific molecular targets. The aziridine ring can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA replication. The pyrazole ring may also interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole-4-boronic acid pinacol ester: Shares the pyrazole ring structure but lacks the aziridine and benzamide moieties.

    4-Amino-1-methylpyrazole: Contains the pyrazole ring but differs in functional groups attached to the ring.

Uniqueness

4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide is unique due to its combination of the pyrazole, aziridine, and benzamide structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-24-12-16(11-22-24)13-25-14-19(25)15-27-20-9-7-17(8-10-20)21(26)23-18-5-3-2-4-6-18/h2-12,19H,13-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOYAJZJIXDODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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